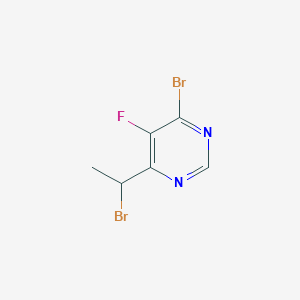

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine

Beschreibung

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS: 1307315-02-1) is a halogenated pyrimidine derivative with the molecular formula C₆H₅Br₂FN₂ and a molecular weight of 283.92 g/mol . This compound features a pyrimidine ring substituted with bromine at position 4, a 1-bromoethyl group at position 6, and fluorine at position 3. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing halogenated motifs into target molecules.

Eigenschaften

IUPAC Name |

4-bromo-6-(1-bromoethyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2FN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUANWSBTJLASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=NC=N1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Strategy

The synthesis of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine typically proceeds via halogenation of a suitably substituted pyrimidine precursor. The key steps involve:

- Formation of a pyrimidine ring bearing fluorine and ethyl substituents.

- Bromination at the 4-position and bromination of the ethyl side chain to form the 1-bromoethyl group.

- Use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators.

Detailed Preparation Methodologies

Multi-Step Synthesis Starting from Ethyl 2-Fluoroacetate (Patent CN103896855A)

This method outlines an industrially feasible synthesis involving four main steps:

| Step | Description | Reagents & Conditions | Product |

|---|---|---|---|

| (a) | Synthesis of 2-fluoropropionyl acetate | Triethylamine, ethyl 2-fluoroacetate, propionyl chloride, base; solvent volume to triethylamine ratio 90-200 ml/g; 15-30°C; 10-16 h | 2-fluoropropionyl acetate |

| (b) | Cyclization | 2-fluoropropionyl acetate, formamidine acetate, base; solvent; 15°C; 20 h | Cyclized pyrimidine intermediate |

| (c) | Chlorination | Cyclized product, chlorination reagent (mass ratio 1:2.5-4.5 relative to ethyl 2-fluoroacetate); 60-90°C; 1-3 h | 4-chloro-6-ethyl-5-fluoropyrimidine |

| (d) | Bromination | Chlorinated product, brominating reagent (1.1-1.6 equiv), initiator (0.03-0.07 equiv); solvent volume to chlorinated product 5-20 ml/g; 50-70°C; 10-15 h | 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine |

- The bromination step uses N-bromosuccinimide (NBS) or N-bromobutyl diimide with azobisisobutyronitrile (AIBN) as radical initiator.

- After bromination, the product is purified by liquid-liquid extraction, washing, drying, and distillation.

- The yield of the final brominated product reaches up to 92% with HPLC purity of 86%.

Direct Bromination of 4-Chloro-6-ethyl-5-fluoropyrimidine (Chemicalbook)

An alternative preparation involves direct bromination of 4-chloro-6-ethyl-5-fluoropyrimidine:

| Parameter | Details |

|---|---|

| Starting Material | 4-chloro-6-ethyl-5-fluoropyrimidine |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Dichloromethane |

| Temperature | 55°C |

| Reaction Time | 16 hours |

| Yield | Up to 98% |

Procedure: The pyrimidine substrate is reacted with NBS and AIBN in dichloromethane at 55°C for 16 hours under a water bath. The product is isolated by conventional separation and purification techniques.

Industrial and Laboratory Scale Considerations (Benchchem Overview)

- The bromination is typically performed in solvents such as acetonitrile, dichloromethane, or dichloroethane.

- Radical initiators like AIBN are essential to initiate the bromination of the ethyl side chain.

- Continuous flow reactors have been reported to improve control over reaction parameters, enhancing yield and purity.

- The compound is isolated as a light yellow liquid with typical molecular weight 283.92 g/mol.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|---|

| Multi-step (Patent CN103896855A) | Ethyl 2-fluoroacetate | NBS or N-bromobutyl diimide + AIBN | Dichloroethane | 50-70 | 10-15 | 92 | 86 | Industrial scale, multi-step synthesis |

| Direct bromination (Chemicalbook) | 4-chloro-6-ethyl-5-fluoropyrimidine | NBS + AIBN | Dichloromethane | 55 | 16 | 98 | Not specified | Simpler, high yield |

| Bench-scale (Benchchem) | 5-fluoropyrimidine derivatives | Bromine or NBS + catalyst | Acetonitrile, DCM | Variable | Variable | Not specified | Not specified | Laboratory scale, includes flow reactor option |

Research Findings and Optimization Notes

- The multi-step method emphasizes the use of inexpensive and readily available starting materials like ethyl 2-fluoroacetate, making it attractive for industrial production.

- Reaction conditions such as temperature and solvent volume ratios critically influence the yield and purity.

- Radical initiators like AIBN are crucial for efficient bromination of the ethyl side chain.

- The chlorination step preceding bromination must be carefully controlled to avoid over-halogenation or side reactions.

- Continuous flow methods can enhance safety and scalability by improving heat and mass transfer during bromination.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine serves as a crucial building block in the synthesis of more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its structure allows for modifications that can enhance biological activity.

Biological Studies

The compound is used in enzyme inhibition studies and as a probe in biochemical assays. Its halogen substituents can significantly affect its binding affinity to various biological targets, making it a valuable tool in drug discovery.

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals, polymers, and dyes. The unique properties imparted by the bromine and fluorine atoms enhance the functionality of these materials.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of halogenated pyrimidines:

- Bromine Effects : Enhances lipophilicity and membrane permeability.

- Fluorine Contribution : Increases binding affinity for target proteins.

- Modification Potential : Structural alterations can lead to derivatives with improved potency against cancer cells.

In Vitro Studies

Research involving human cervical cancer (HeLa) cells demonstrated that formulations containing this compound showed enhanced cytotoxicity when delivered through self-microemulsifying drug delivery systems, indicating improved bioavailability and efficacy.

In Vivo Studies

Animal model experiments revealed that treatment with this compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an effective antitumor agent with minimal toxicity to normal tissues.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Enhanced cytotoxicity in HeLa cells | |

| In Vivo | Reduced tumor growth rates | |

| Mechanism | Interaction with enzymes leading to inhibition |

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Properties

The following table summarizes critical differences between 4-bromo-6-(1-bromoethyl)-5-fluoropyrimidine and related compounds:

Reactivity and Functional Group Analysis

- Halogen Position and Reactivity : The bromine at position 4 in this compound enhances electrophilic substitution reactivity compared to the chloro analogue (e.g., 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine) .

- Bromoethyl vs. Bromomethyl : The 1-bromoethyl group in the target compound offers steric hindrance, reducing nucleophilic attack rates compared to the bromomethyl variant .

- Fluorine Effects : Fluorine at position 5 increases ring electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings .

Biologische Aktivität

Overview

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of bromine and fluorine substituents, which influence its reactivity and biological interactions. Research has indicated that such compounds can exhibit various pharmacological effects, including antitumor activity, making them valuable in drug development.

- Chemical Formula : CHBrF (based on structural analysis)

- CAS Number : Not specifically listed in the search results, but related compounds include 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against human tumor cell lines. For instance:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. This suggests a potential role in cancer treatment protocols .

- Mechanism of Action : The compound may induce apoptosis through the activation of specific signaling pathways involved in cell death. It is hypothesized that the bromine substituents enhance its interaction with target proteins involved in tumor growth regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of halogenated pyrimidines is crucial for optimizing their biological activity:

- Bromine and Fluorine Effects : The presence of bromine atoms is believed to increase lipophilicity and improve membrane permeability, while fluorine contributes to enhanced binding affinity for target proteins.

- Modification Potential : Structural modifications can lead to derivatives with improved potency and selectivity against cancer cells, which is a focus of ongoing research .

Case Studies

- In Vitro Studies : A study involving human cervical cancer (HeLa) cells showed that compounds similar to this compound exhibited enhanced cytotoxicity when formulated in self-microemulsifying drug delivery systems, suggesting improved bioavailability and efficacy .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its potential effectiveness as an antitumor agent without significant toxicity to normal tissues .

Data Table: Biological Activity Summary

Q & A

Q. Key Considerations :

- Monitor reaction temperatures to avoid decomposition of brominated intermediates.

- Use anhydrous conditions to prevent hydrolysis of the bromoethyl group.

How should researchers characterize this compound?

Basic Research Question

Characterization requires multi-technique validation:

- 1H/13C NMR : Identify aromatic protons (δ ~8.5–9.0 ppm for pyrimidine ring) and ethyl group signals (δ ~1.5–2.0 ppm for CH₃, δ ~3.5–4.0 ppm for Br-CH₂) .

- HRMS : Confirm molecular weight (theoretical for C₆H₆Br₂FN₂: ~307.88 g/mol) .

- X-ray Crystallography (if crystalline): Resolve steric effects of the bromoethyl group on the pyrimidine ring .

Q. Emergency Response :

- Skin Contact : Wash immediately with soap/water for 15 minutes.

- Spills : Absorb with inert material (e.g., vermiculite) and store in sealed containers .

How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Advanced Research Question

Yield discrepancies often arise from:

- Incomplete Halogen Exchange : Ensure stoichiometric excess of brominating agents (e.g., PBr₃) and monitor reaction progress via TLC .

- Thermal Instability : The bromoethyl group may degrade at elevated temperatures. Use controlled heating (e.g., oil bath) instead of open-flame .

- Purification Challenges : Employ column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization in ethanol/water .

Case Study : reports a 15% yield drop in pyrimidine derivatives during scale-up due to inadequate mixing. Implement mechanical stirring or flow chemistry for consistent results .

What are potential applications of this compound in medicinal chemistry?

Advanced Research Question

The compound serves as a versatile intermediate:

- Anticancer Agents : Fluorine and bromine enhance binding to thymidylate synthase, a target in chemotherapy .

- Antiviral Prodrugs : The bromoethyl group can be modified to release bioactive moieties in vivo (e.g., nucleoside analogs) .

Research Example : Analogous bromo-fluoropyrimidines in were used to synthesize 5-fluoro-2,4-dimethoxypyrimidine, a precursor for pseudouridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.